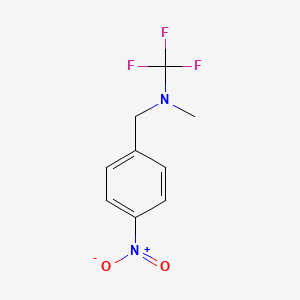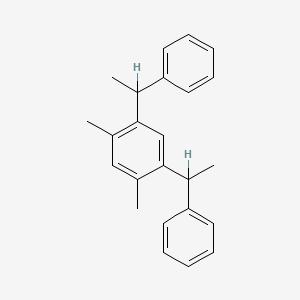
4,6-Bis(1-phenylethyl)-m-xylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(1-phenylethyl)-m-xylene: is an organic compound with a complex aromatic structure. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications. The compound’s structure consists of a xylene core substituted with two 1-phenylethyl groups at the 4 and 6 positions, which contributes to its distinct characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(1-phenylethyl)-m-xylene typically involves the alkylation of m-xylene with 1-phenylethyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction conditions include:
Temperature: 0-50°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 2-6 hours
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters are optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Bis(1-phenylethyl)-m-xylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups can be further functionalized using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, room temperature
Reduction: H2 gas with Pd/C catalyst, room temperature to 50°C
Substitution: HNO3 or H2SO4, 0-25°C
Major Products:
Oxidation: Corresponding carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Nitro or sulfonic acid derivatives
Applications De Recherche Scientifique
Chemistry: 4,6-Bis(1-phenylethyl)-m-xylene is used as a precursor in the synthesis of various complex organic molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. Its aromatic structure allows it to intercalate with DNA, making it a subject of interest in genetic studies.
Medicine: The compound’s derivatives are explored for their potential pharmacological properties. Research is ongoing to investigate its use in drug development, particularly in designing molecules with anti-cancer or anti-inflammatory activities.
Industry: In the industrial sector, this compound is used as a stabilizer in polymers and plastics. Its ability to absorb UV light makes it an effective additive in materials exposed to sunlight, enhancing their durability and lifespan.
Mécanisme D'action
The mechanism by which 4,6-Bis(1-phenylethyl)-m-xylene exerts its effects involves its interaction with molecular targets through its aromatic rings. The compound can engage in π-π stacking interactions with aromatic amino acids in proteins or nucleotides in DNA. These interactions can influence the stability and function of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
- 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
- 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol
Comparison: 4,6-Bis(1-phenylethyl)-m-xylene is unique due to its specific substitution pattern on the xylene core, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a broader range of applications. Its ability to undergo various chemical reactions and its effectiveness as a UV stabilizer set it apart from other related compounds.
Propriétés
Numéro CAS |
53816-99-2 |
|---|---|
Formule moléculaire |
C24H26 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
1,5-dimethyl-2,4-bis(1-phenylethyl)benzene |
InChI |
InChI=1S/C24H26/c1-17-15-18(2)24(20(4)22-13-9-6-10-14-22)16-23(17)19(3)21-11-7-5-8-12-21/h5-16,19-20H,1-4H3 |
Clé InChI |
MQXKSESRXIZXFR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


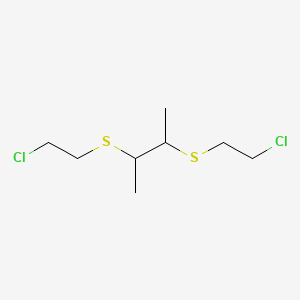
![Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13958292.png)
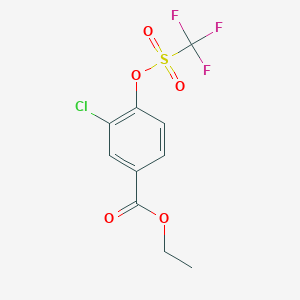

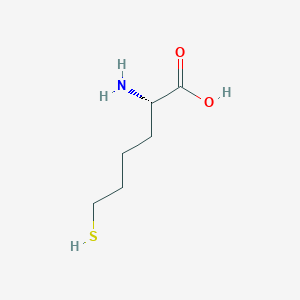
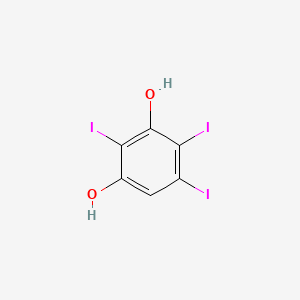
![(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B13958321.png)
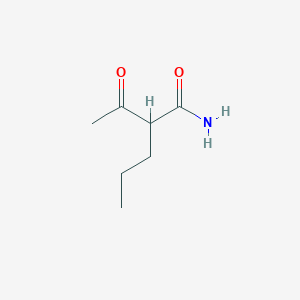

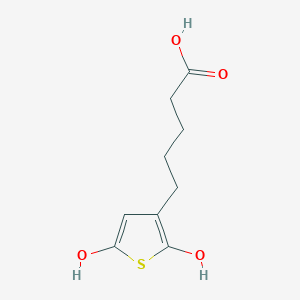
![Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate](/img/structure/B13958341.png)
![1-Methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine](/img/structure/B13958358.png)

